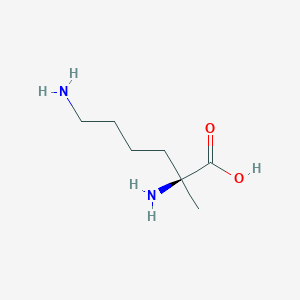

(2S)-2,6-Diamino-2-methylhexanoic acid

Description

Properties

IUPAC Name |

(2S)-2,6-diamino-2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUSCHYXEUZMSV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCN)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457169 | |

| Record name | 2-Methyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104112-34-7 | |

| Record name | 2-Methyl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-L-lysine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G24VRC2EBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2S)-2,6-Diamino-2-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2,6-Diamino-2-methylhexanoic acid, also known as α-methyl-L-lysine, is a synthetic derivative of the essential amino acid L-lysine. The introduction of a methyl group at the α-carbon position significantly influences its chemical and biological properties. This modification sterically hinders the α-carbon, which can impact its reactivity and the conformation of peptides into which it is incorporated. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on experimental data and methodologies relevant to researchers in drug discovery and peptide science.

Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (α-methyl-L-lysine) | L-Lysine |

| IUPAC Name | This compound | (2S)-2,6-Diaminohexanoic acid[1] |

| Synonyms | α-methyl-L-lysine | Lys, K |

| CAS Number | 1202003-49-3 (for Fmoc-Boc protected form)[2] | 56-87-1 |

| Molecular Formula | C₇H₁₆N₂O₂ | C₆H₁₄N₂O₂[1] |

| Molecular Weight | 160.21 g/mol | 146.19 g/mol |

| Predicted pKa (α-amino) | Predicted to be slightly higher than lysine | ~9.0 |

| Predicted pKa (ε-amino) | Predicted to be similar to lysine | ~10.5 |

| Predicted pKa (carboxyl) | Predicted to be similar to lysine | ~2.2 |

| Solubility | Expected to be soluble in water and polar organic solvents.[3][4][5] | Soluble in water. |

| Melting Point | Data not available for unprotected form. | 224 °C (decomposes) |

Note: Predicted values are based on the general properties of α-methyl amino acids and require experimental verification.

Synthesis and Deprotection

This compound is typically synthesized and utilized in its protected form, particularly in solid-phase peptide synthesis (SPPS). The most common protecting groups are Fmoc (Fluorenylmethyloxycarbonyl) for the α-amino group and Boc (tert-Butoxycarbonyl) for the ε-amino group.

Synthesis of Protected this compound

The synthesis of Nα-Fmoc-Nε-Boc-α-methyl-L-lysine is a multi-step process that often involves the reductive benzylation and methylation of a lysine precursor, followed by debenzylation and protection with Boc and Fmoc groups.[6][7]

Experimental Protocol: Deprotection of Nα-Fmoc-Nε-Boc-α-methyl-L-lysine

To obtain the free amino acid, a two-step deprotection is necessary to remove the Fmoc and Boc groups.

1. Fmoc Group Removal:

-

Reagent: 20% piperidine in dimethylformamide (DMF).

-

Procedure: The protected amino acid is treated with the piperidine solution at room temperature. The reaction progress can be monitored by HPLC.[8][9]

-

Mechanism: The basic nature of piperidine facilitates the removal of the base-labile Fmoc group.

2. Boc Group Removal:

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Procedure: Following Fmoc removal, the intermediate is treated with a solution of TFA in DCM.[8]

-

Mechanism: The acidic conditions cleave the acid-labile Boc group from the ε-amino group.

3. Isolation:

-

After deprotection, the free amino acid can be isolated and purified using techniques such as ion-exchange chromatography or crystallization.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the α-methyl group, along with multiplets for the methylene protons of the hexanoic acid backbone and signals for the amino and carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum will display a distinct signal for the α-methyl carbon, the quaternary α-carbon, and the carbons of the backbone and carbonyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (160.21 g/mol ).

Biological Significance and Applications

The incorporation of α-methylated amino acids into peptides has significant implications for their structure and function.

Conformational Effects

The α-methyl group restricts the conformational freedom of the peptide backbone, favoring helical structures.[10] This property can be exploited in the design of peptidomimetics with enhanced secondary structure stability.

Protease Resistance

The steric hindrance provided by the α-methyl group can render peptides more resistant to enzymatic degradation by proteases.[10] This is a highly desirable property for the development of peptide-based therapeutics with improved in vivo stability.

Role in Signaling Pathways

While there is no direct evidence of this compound being involved in specific signaling pathways as a free amino acid, its incorporation into peptides can influence their interaction with biological targets. For instance, modifying a peptide that binds to a specific receptor or enzyme with α-methyl-L-lysine could alter its binding affinity or inhibitory activity. This makes it a valuable tool for structure-activity relationship (SAR) studies in drug development.

Conclusion

This compound is a valuable synthetic amino acid for peptide and drug discovery research. Its unique structural feature, the α-methyl group, imparts beneficial properties such as conformational constraint and increased proteolytic stability to peptides. While a comprehensive experimental dataset for the free amino acid is still needed, the established synthetic and deprotection protocols for its protected forms allow for its site-specific incorporation into peptide sequences. Further research into the biological effects of this modification will likely expand its application in the development of novel therapeutics.

References

- 1. ▷ InChI Key Database ⚛️ | (2S)-2,6-diaminohexanoic acid [inchikey.info]

- 2. Bot Detection [iris-biotech.de]

- 3. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (2S)-2,6-Diamino-2-methylhexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (2S)-2,6-diamino-2-methylhexanoic acid, a non-proteinogenic α-methylated amino acid of significant interest in medicinal chemistry and drug development. The introduction of a methyl group at the α-carbon can impart unique conformational constraints and enhanced metabolic stability to peptides and small molecule therapeutics. This guide details plausible synthetic routes, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as α-methyl-L-lysine, is a chiral building block that has garnered attention for its potential to modify the biological activity and pharmacokinetic properties of peptides and other bioactive molecules. The stereospecific synthesis of this compound, however, presents a significant challenge due to the quaternary stereocenter at the α-position. This guide explores established methodologies for asymmetric synthesis, focusing on the use of chiral auxiliaries and metal complexes to achieve high stereocontrol.

Synthetic Strategies

Two primary strategies have emerged as the most promising for the enantioselective synthesis of this compound:

-

Asymmetric Alkylation of Chiral Ni(II) Complexes: This approach utilizes a chiral ligand to form a square-planar nickel(II) complex with a glycine Schiff base. The chiral environment of the complex directs the stereoselective alkylation of the α-carbon.

-

Diastereoselective Alkylation using Chiral Auxiliaries: This classic strategy involves the temporary attachment of a chiral auxiliary to a glycine synthon to form a diastereomeric intermediate. Subsequent deprotonation and alkylation proceed with high diastereoselectivity, dictated by the steric influence of the auxiliary.

This guide will focus on a plausible route based on the diastereoselective alkylation of a chiral auxiliary, specifically leveraging the well-established Schöllkopf bis-lactim ether methodology.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with a suitably protected lysine derivative. A key transformation involves the stereoselective α-methylation, followed by a series of deprotection steps to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key transformations involved in the synthesis of α-methylated amino acids using chiral auxiliaries. The data is compiled from analogous reactions reported in the literature and serves as a benchmark for the expected outcomes.

| Table 1: Diastereoselective α-Methylation | |

| Reaction Step | Diastereoselective methylation of a chiral glycine equivalent |

| Chiral Auxiliary | Schöllkopf's Bis-lactim Ether |

| Base | n-Butyllithium (n-BuLi) |

| Methylating Agent | Methyl iodide (CH₃I) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Typical Diastereomeric Excess (d.e.) | >95% |

| Typical Yield | 60-85% |

| Table 2: Deprotection Steps | |

| Reaction Step | Hydrolysis of Chiral Auxiliary and Protecting Groups |

| Reagent (Auxiliary Removal) | Dilute aqueous acid (e.g., 0.1 M HCl) |

| Reagent (N-Boc Deprotection) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

| Reagent (N-Cbz Deprotection) | Catalytic Hydrogenation (H₂, Pd/C) |

| Typical Yield (per step) | 85-95% |

Detailed Experimental Protocols

The following protocols are representative procedures adapted from established methods for the asymmetric synthesis of α-methylated amino acids.

Protocol 1: Synthesis of the Chiral Bis-Lactim Ether of Glycine and L-Valine (Schöllkopf Auxiliary)

-

Cyclization: A mixture of L-valine methyl ester hydrochloride and glycine methyl ester hydrochloride is neutralized and heated to form the cyclic dipeptide (piperazinedione).

-

O-Alkylation: The resulting piperazinedione is treated with trimethyloxonium tetrafluoroborate in dichloromethane to yield the bis-lactim ether. The product is purified by column chromatography.

Protocol 2: Diastereoselective α-Methylation

-

Enolate Formation: The Schöllkopf auxiliary is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., Argon). A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.

-

Alkylation: A solution of a suitably protected 4-iodobutylamine derivative (as a precursor to the lysine side chain) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours.

-

Methylation: To the resulting enolate, methyl iodide (1.5 equivalents) is added, and the reaction is allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.

Protocol 3: Hydrolysis and Deprotection

-

Auxiliary Cleavage: The methylated bis-lactim ether is dissolved in dilute hydrochloric acid (0.1 M) and stirred at room temperature for 48 hours. The aqueous solution is washed with diethyl ether to remove the valine methyl ester.

-

N-Protecting Group Removal:

-

For Boc groups: The aqueous layer is concentrated, and the residue is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stirred at room temperature for 2 hours.

-

For Cbz groups: The protected amino acid is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) overnight.

-

-

Purification: The final product, this compound, is isolated and purified by ion-exchange chromatography.

Logical Relationships in Stereocontrol

The stereochemical outcome of the synthesis is critically dependent on the steric hindrance provided by the chiral auxiliary.

Caption: Logical diagram illustrating the principle of stereocontrol.

Conclusion

The synthesis of enantiomerically pure this compound is a challenging but achievable goal for synthetic chemists. The methodologies outlined in this guide, particularly the use of chiral auxiliaries like the Schöllkopf bis-lactim ether, provide a reliable pathway to this valuable building block. Careful selection of protecting groups and optimization of reaction conditions are paramount to achieving high yields and stereoselectivity. This guide serves as a foundational resource for researchers embarking on the synthesis of this and other structurally related α-methylated amino acids for applications in drug discovery and development.

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,6-Diamino-2-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diamino-2-methylhexanoic acid is a derivative of the essential amino acid lysine, distinguished by a methyl group at the alpha-carbon. This modification is anticipated to influence its physicochemical properties, including its acidity, basicity, solubility, and lipophilicity, which in turn can impact its biological activity and pharmacokinetic profile. Due to the limited availability of experimental data for this specific compound, this guide provides estimated physicochemical parameters based on the known properties of lysine and the predicted effects of alpha-methylation. Furthermore, this document outlines detailed experimental protocols for the determination of these key characteristics and proposes a general workflow for the characterization of novel amino acids.

Estimated Physicochemical Properties

The introduction of a methyl group at the alpha-carbon of 2,6-diaminohexanoic acid (lysine) is expected to alter its physicochemical properties. The following table summarizes the estimated values for 2,6-diamino-2-methylhexanoic acid, with comparisons to L-lysine for context. These estimations are based on the known properties of L-lysine and the general effects of methylation on amino acid characteristics.[1][2][3][4] It is crucial to note that these are theoretical values and require experimental verification.

| Property | L-Lysine (Experimental) | 2,6-Diamino-2-methylhexanoic acid (Estimated) | Rationale for Estimation |

| Molecular Formula | C₆H₁₄N₂O₂ | C₇H₁₆N₂O₂ | Addition of a CH₂ group. |

| Molecular Weight | 146.19 g/mol [2] | 160.22 g/mol | Calculated based on the molecular formula. |

| pKa₁ (α-carboxyl) | ~2.18 | ~2.2 - 2.5 | The electron-donating methyl group may slightly increase the pKa of the carboxyl group. |

| pKa₂ (α-amino) | ~8.95 | ~9.0 - 9.5 | The methyl group is expected to increase the basicity (and thus the pKa) of the alpha-amino group. |

| pKa₃ (ε-amino) | ~10.53 | ~10.5 - 10.8 | The effect on the distal epsilon-amino group is likely to be minimal but may see a slight increase. |

| Isoelectric Point (pI) | ~9.74 | ~9.8 - 10.2 | Calculated as (pKa₂ + pKa₃) / 2. |

| Aqueous Solubility | >1000 g/L[3] | High, but likely lower than lysine | The added hydrophobic methyl group is expected to decrease solubility in water. |

| logP (octanol-water) | -3.1 | -2.5 to -2.0 | The methyl group will increase the lipophilicity, leading to a less negative logP value.[5] |

Experimental Protocols

To ascertain the precise physicochemical characteristics of 2,6-diamino-2-methylhexanoic acid, the following experimental protocols are recommended.

Determination of pKa Values by Potentiometric Titration

This method involves titrating an aqueous solution of the amino acid with a strong acid and a strong base to determine the pKa values of the ionizable groups.[6][7][8][9][10]

Materials:

-

2,6-Diamino-2-methylhexanoic acid

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burettes (50 mL)

-

Beakers (100 mL)

-

Standard pH buffers (pH 4.0, 7.0, and 10.0)

-

Deionized water

Procedure:

-

Preparation of the Amino Acid Solution: Accurately weigh a sample of 2,6-diamino-2-methylhexanoic acid and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).

-

pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

-

Acidic Titration:

-

Pipette a precise volume (e.g., 20 mL) of the amino acid solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Basic Titration:

-

Thoroughly rinse the electrode with deionized water.

-

Pipette a fresh, equal volume of the amino acid solution into a clean beaker.

-

Repeat the setup as for the acidic titration.

-

Titrate with the standardized 0.1 M NaOH solution in a similar incremental manner.

-

Continue the titration until the pH rises to approximately 12.5.

-

-

Data Analysis:

-

Plot the pH values against the equivalents of acid and base added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the points of inflection on the titration curve). The pKa of the carboxyl group (pKa₁) will be determined from the titration with NaOH after initial acidification, while the pKa values of the amino groups (pKa₂ and pKa₃) will be determined from the titration with NaOH from the initial solution pH.

-

Determination of Aqueous Solubility by the Gravimetric Method

This method determines solubility by creating a saturated solution and then measuring the concentration of the solute gravimetrically.[11][12]

Materials:

-

2,6-Diamino-2-methylhexanoic acid

-

Deionized water

-

Conical flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Pre-weighed weighing dishes or vials

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,6-diamino-2-methylhexanoic acid to a known volume of deionized water in a conical flask. The excess solid should be clearly visible.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Accurately transfer a precise volume of the clear filtrate into a pre-weighed, dry weighing dish.

-

Place the weighing dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the amino acid (e.g., 105 °C).

-

Dry the sample to a constant weight.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

The solubility (in g/L) is calculated by dividing the mass of the dried solute by the volume of the filtrate taken.

-

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP value of a compound.[13][14][15][16][17]

Materials:

-

2,6-Diamino-2-methylhexanoic acid

-

n-Octanol (pre-saturated with water)

-

Water or a suitable buffer (e.g., phosphate buffer, pH 7.4; pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary to separate emulsions)

-

Analytical method for quantification of the amino acid (e.g., HPLC-UV, LC-MS)

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Partitioning:

-

Accurately weigh a small amount of 2,6-diamino-2-methylhexanoic acid and dissolve it in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of this solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other phase. The volume ratio of the two phases should be adjusted based on the expected logP value.

-

Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

-

Quantification:

-

Carefully separate the two phases.

-

Determine the concentration of the amino acid in each phase using a validated analytical method.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase.

-

logP = log₁₀ ([solute]octanol / [solute]aqueous)

-

Mandatory Visualizations

General Experimental Workflow for Characterization of a Novel Amino Acid

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel amino acid like 2,6-diamino-2-methylhexanoic acid.

References

- 1. What is Lysine - Properties & Specifications [wanwei-chemical.com]

- 2. Lysine - Wikipedia [en.wikipedia.org]

- 3. L-Lysine - American Chemical Society [acs.org]

- 4. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. scribd.com [scribd.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

Limited Research Data Available for (2S)-2,6-Diamino-2-methylhexanoic Acid

An in-depth technical guide on the biological activity of (2S)-2,6-Diamino-2-methylhexanoic acid, also known as α-methyl-L-lysine, cannot be fully compiled at this time due to a scarcity of publicly available research data. While the synthesis of related analogues has been described, comprehensive studies detailing its specific biological activities, mechanisms of action, and associated signaling pathways are not readily found in the scientific literature.

Our investigation reveals that research on α-methylated amino acids has been conducted, with some studies focusing on the biological effects of α-methyl-lysine. However, these are limited in scope and do not provide the depth of data required for a comprehensive technical whitepaper.

Biological Activity of α-Methyl-Lysine

The primary biological activity reported for α-methyl-lysine is its role as a potential inhibitor of lysine transport in bacteria. Studies have shown that at concentrations 10 to 100 times that of lysine, α-methyl-lysine can reduce the initial rate of lysine uptake by 20-50% in both Escherichia coli and Bacillus sphaericus.[1][2] This inhibitory effect appears to be specific, as α-methyl-lysine demonstrated a reduced effect on ornithine uptake and no significant impact on arginine transport in these bacteria.[1]

Synthesis of α-Methyl-Lysine Analogues

The synthesis of various α-methyl-lysine analogues has been reported in the literature, suggesting that the compound can be chemically produced for research purposes.[1] These synthetic strategies are crucial for creating derivatives that could be used to probe biological systems and potentially develop new therapeutic agents. However, detailed experimental protocols for the synthesis of the parent compound, this compound, are not extensively documented in the available search results.

Data Presentation

Due to the limited quantitative data available, a comprehensive summary table cannot be generated. The primary finding is the 20-50% reduction in lysine uptake in bacteria at high concentrations of α-methyl-lysine.[1][2]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of literature. The referenced studies on lysine transport inhibition provide a general overview but lack the specific, step-by-step methodologies required for replication.

Signaling Pathways and Experimental Workflows

Information regarding the signaling pathways modulated by this compound is not available. Consequently, diagrams of signaling pathways or detailed experimental workflows cannot be created.

To illustrate the general concept of an experimental workflow for testing the inhibition of lysine transport, a hypothetical workflow is provided below.

References

Synthetic Genesis of (2S)-2,6-Diamino-2-methylhexanoic Acid: A Technical Guide

Introduction

(2S)-2,6-Diamino-2-methylhexanoic acid, a methylated analog of the essential amino acid L-lysine, is a synthetic compound of significant interest to researchers in drug discovery and peptide chemistry. Unlike its proteinogenic counterpart, this α-methylated amino acid is not known to be a natural product and therefore its "discovery" lies in its chemical synthesis rather than isolation from a natural source. The introduction of a methyl group at the α-carbon imparts unique conformational constraints and increased resistance to enzymatic degradation, making it a valuable building block for the design of novel peptidomimetics and therapeutic agents. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, including detailed experimental protocols, quantitative data derived from analogous syntheses, and the biological context of lysine methylation.

Proposed Asymmetric Synthesis

The synthesis of this compound can be strategically approached through an asymmetric Strecker synthesis. This method allows for the stereoselective formation of the chiral α-carbon center. The proposed multi-step synthesis commences with a suitably protected derivative of 5-aminopentanal.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of α-methylated amino acids and serve as a guide. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of N-(5-hydroxypentyl)acetamide

-

Reaction Setup: To a solution of 5-amino-1-pentanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

-

Acylation: Slowly add acetic anhydride (1.1 eq) to the solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Step 2: Synthesis of N-(5-oxopentyl)acetamide

-

Oxidation Setup: To a solution of N-(5-hydroxypentyl)acetamide (1.0 eq) in DCM, add pyridinium chlorochromate (PCC) (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step 3: Asymmetric Strecker Synthesis of (S)-N-((R)-1-phenylethyl)-2-amino-2-methyl-6-acetamidohexanenitrile

-

Imine Formation: In a flask, combine N-(5-oxopentyl)acetamide (1.0 eq) and (R)-(+)-α-methylbenzylamine (1.05 eq) in methanol. Stir at room temperature for 2 hours.

-

Cyanation: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) to the mixture and stir for 24-48 hours.

-

Reaction Monitoring: Monitor the formation of the α-aminonitrile by TLC or LC-MS.

-

Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired diastereomer.

Step 4: Synthesis of this compound

-

Hydrolysis: The purified α-aminonitrile from the previous step is refluxed in 6M HCl for 12-24 hours.

-

Deprotection: This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the acetamide and chiral auxiliary.

-

Isolation: The reaction mixture is cooled and washed with an organic solvent (e.g., ether) to remove the chiral auxiliary. The aqueous layer is then concentrated under reduced pressure.

-

Purification: The crude amino acid hydrochloride salt is purified by ion-exchange chromatography.

Quantitative Data

| Step | Parameter | Value (Analogous Syntheses) |

| 1 | Yield of N-protected alcohol | 85-95% |

| 2 | Yield of N-protected aldehyde | 70-85% |

| 3 | Diastereomeric excess (d.e.) | >95% |

| Yield of α-aminonitrile | 60-80% | |

| 4 | Enantiomeric excess (e.e.) | >98% |

| Overall Yield | 30-50% |

Characterization Data (Representative for α-Methyl Amino Acids)

| Technique | Data |

| ¹H NMR | Signals corresponding to the α-methyl group (singlet), methylene protons along the carbon chain, and protons of the amino groups. |

| ¹³C NMR | Resonances for the quaternary α-carbon, the carboxyl carbon, the α-methyl carbon, and the carbons of the hexanoic acid backbone. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the target compound. |

| Optical Rotation | Specific rotation value indicating the stereochemistry of the final product. |

Biological Context: Protein Lysine Methylation

The scientific interest in this compound is closely tied to the biological importance of lysine methylation, a key post-translational modification. In biological systems, protein lysine methyltransferases (PKMTs) catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues within proteins, particularly histones. This modification plays a crucial role in regulating gene expression and other cellular processes.

Caption: Overview of the protein lysine methylation signaling pathway.

The incorporation of α-methylated lysine analogs like this compound into peptides can be a powerful tool for developing specific inhibitors or probes for the enzymes and "reader" proteins involved in these pathways. Such compounds are valuable for dissecting the roles of lysine methylation in health and disease, with potential applications in oncology, inflammatory diseases, and neurodegenerative disorders.

Disclaimer: The synthetic protocols and quantitative data presented in this guide are based on analogous reactions and should be adapted and optimized by researchers for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

An In-depth Technical Guide on 2,6-diamino-2-methylhexanoic acid and its Relation to Lysine

To the intended audience of researchers, scientists, and drug development professionals, it is crucial to preface this guide by stating that a comprehensive search of scientific literature and chemical databases yielded no specific information on the biological functions, experimental protocols, or signaling pathways associated with 2,6-diamino-2-methylhexanoic acid. The following guide will, therefore, focus on the closely related and extensively studied parent compound, 2,6-diaminohexanoic acid (more commonly known as lysine) , and its methylated derivatives. This information is provided to serve as a foundational resource, given the high likelihood of relevance to the intended query.

Introduction to Lysine (2,6-diaminohexanoic acid)

Lysine is an α-amino acid with the chemical formula C₆H₁₄N₂O₂. It is an essential amino acid in humans, meaning the body cannot synthesize it, and it must be obtained through diet. The structure of lysine is characterized by an α-amino group, a carboxylic acid group, and a side chain containing a primary amino group at the ε-position. This basic side chain makes lysine one of the three basic amino acids, along with arginine and histidine.

The biological significance of lysine is vast, playing critical roles in protein synthesis, post-translational modifications, and various metabolic pathways. Its derivatives, particularly methylated forms, are at the forefront of epigenetic research.

Core Biological Functions of Lysine

Lysine's primary role is as a fundamental building block for proteins. Beyond this, its ε-amino group is a hub for a variety of post-translational modifications that dynamically regulate protein function.

Protein Structure and Function

The presence of lysine residues is critical for the three-dimensional structure and function of many proteins. The positive charge on its side chain at physiological pH allows for electrostatic interactions that stabilize protein folding.

Post-Translational Modifications (PTMs)

The ε-amino group of lysine is a versatile substrate for numerous enzymes that catalyze a wide array of PTMs. These modifications are crucial for regulating cellular signaling and gene expression. Key lysine PTMs include:

-

Methylation: The addition of one, two, or three methyl groups to the ε-amino group (mono-, di-, and trimethyllysine). This is a key modification in histone proteins and plays a central role in regulating chromatin structure and gene transcription.

-

Acetylation: The addition of an acetyl group, which neutralizes the positive charge of the lysine side chain. This is also a critical histone modification associated with active gene expression.

-

Ubiquitination: The attachment of a small regulatory protein, ubiquitin. This can signal for protein degradation, alter cellular localization, or modulate protein activity.

-

Sumoylation: The covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein, which is involved in various cellular processes, including nuclear-cytosolic transport, transcriptional regulation, and protein stability.

Metabolic Precursor

Lysine is a precursor for the biosynthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for beta-oxidation and energy production.

Signaling Pathways Involving Lysine Modifications

Lysine methylation, particularly on histone tails, is a cornerstone of epigenetic signaling. These modifications act as docking sites for "reader" proteins that, in turn, recruit other proteins to modulate chromatin structure and gene expression.

Caption: Histone Lysine Methylation Signaling Pathway.

Quantitative Data on Lysine and its Derivatives

While no quantitative data exists for 2,6-diamino-2-methylhexanoic acid, a vast body of literature contains quantitative information on lysine and its modified forms. The following table provides a conceptual summary of the types of quantitative data available.

| Parameter | Analyte | Typical Value Range | Significance |

| Binding Affinity (Kd) | Methyl-lysine binding domains to histone peptides | nM to µM | Determines the specificity and strength of "reader" protein interactions with methylated histones. |

| Enzyme Kinetics (Km, kcat) | Lysine methyltransferases (KMTs) | µM, s-1 | Characterizes the efficiency and substrate specificity of enzymes that write methylation marks. |

| Cellular Concentration | Free L-Lysine in human plasma | 100 - 250 µM | Baseline physiological levels are important for protein synthesis and other metabolic functions. |

Experimental Protocols for Studying Lysine and its Modifications

The study of lysine and its post-translational modifications involves a wide range of sophisticated experimental techniques.

Synthesis of Methylated Lysine Analogs

The site-specific incorporation of methyl-lysine analogs into recombinant proteins, particularly histones, is a powerful tool for studying the functional consequences of these modifications. A common method involves:

-

Site-directed mutagenesis: The target lysine codon in the gene of interest is mutated to a cysteine codon.

-

Protein expression and purification: The cysteine-mutant protein is expressed in E. coli and purified.

-

Chemical alkylation: The purified protein is reacted with specific N-haloethyl-N-methylamines to convert the cysteine residue into a mono-, di-, or trimethyl-lysine analog.

Caption: Experimental Workflow for MLA Synthesis.

Analysis of Lysine Methylation

A variety of techniques are employed to detect and quantify lysine methylation in biological samples:

-

Mass Spectrometry: "Bottom-up" proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific PTMs on proteins.

-

Western Blotting: Utilizes antibodies that are specific to a particular lysine residue and its methylation state (e.g., anti-H3K4me3).

-

Chromatin Immunoprecipitation (ChIP): Employs antibodies to isolate chromatin regions associated with specific histone modifications, which can then be analyzed by sequencing (ChIP-seq) or qPCR (ChIP-qPCR) to map the genomic locations of these marks.

Role in Drug Development

The enzymes that add, remove, and recognize lysine modifications are major targets for drug development, particularly in oncology.

-

KMT Inhibitors: Small molecules that inhibit the activity of lysine methyltransferases are being investigated as anti-cancer agents. For example, inhibitors of EZH2, a methyltransferase that trimethylates H3K27, have shown promise in treating certain lymphomas and solid tumors.

-

Lysine Demethylase (KDM) Inhibitors: Inhibitors of enzymes that remove methyl groups from lysine are also being explored for cancer therapy.

-

"Reader" Domain Inhibitors: Compounds that block the interaction of reader proteins with methylated lysines can disrupt downstream signaling and are an active area of research.

Conclusion

While direct information on 2,6-diamino-2-methylhexanoic acid is not currently available in the public domain, the foundational knowledge of its parent molecule, lysine, provides a rich landscape for scientific inquiry. The diverse biological roles of lysine and the intricate regulatory networks governed by its post-translational modifications, especially methylation, continue to be a fertile ground for research and therapeutic development. Future investigations into novel synthetic derivatives, such as 2,6-diamino-2-methylhexanoic acid, may reveal unique biological activities and therapeutic potential, building upon the extensive understanding of lysine biochemistry.

Is (2S)-2,6-Diamino-2-methylhexanoic acid a naturally occurring amino acid?

Whitepaper: Investigating the Natural Occurrence of (2S)-2,6-Diamino-2-methylhexanoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the inquiry into whether this compound, an alpha-methylated analog of the essential amino acid L-lysine, is a naturally occurring compound. A thorough review of the scientific literature reveals no direct evidence to support the natural occurrence of this specific amino acid in any biological system. While related methylated amino acids have been identified in nature, and synthetic this compound is utilized in biochemical research, its presence as a natural product has not been documented. Consequently, a discussion of its biosynthetic pathways, physiological concentrations, and associated experimental methodologies for its study in a natural context is not currently possible.

Introduction: The Question of Natural Occurrence

Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of biological processes. The diversity of their chemical structures, including post-translational modifications, contributes to the complexity and functionality of proteins and metabolic pathways. This compound is a structural analog of L-lysine, distinguished by the presence of a methyl group on the alpha-carbon of the amino acid backbone. This modification has significant implications for the compound's chemical properties and its potential incorporation into peptides and proteins. This whitepaper aims to definitively answer whether this alpha-methylated lysine derivative is a product of natural biological processes.

Findings from Literature Review: A Lack of Evidence for Natural Occurrence

An extensive search of scientific databases and literature has been conducted to identify any reports of the isolation, detection, or biosynthesis of this compound from natural sources. The search encompassed terms such as "natural occurrence of this compound," "biosynthesis of alpha-methyl-lysine," and "alpha-methyl-lysine in natural products."

The key findings are as follows:

-

No Direct Evidence: There are no published studies that report the isolation or detection of this compound from any organism, including microorganisms, plants, or animals.

-

Prevalence of Synthetic Derivatives: The compound and its derivatives, such as Fmoc-α-Me-Lys(Boc)-OH, are commercially available and frequently cited in the context of chemical synthesis. These are primarily used as specialized building blocks in solid-phase peptide synthesis to create peptides with modified properties, such as increased stability against enzymatic degradation.

-

Distinction from N-epsilon-Methyllysine: It is crucial to distinguish alpha-methyl-lysine from N-epsilon-methyllysine. The latter is a well-documented, naturally occurring post-translational modification where one or more methyl groups are added to the epsilon-amino group of a lysine residue within a protein. This process is a key mechanism in epigenetic regulation and is catalyzed by lysine methyltransferases. This compound, with its methylation at the alpha-carbon, represents a fundamentally different type of modification that is not known to be incorporated into proteins via the ribosomal machinery.

-

Related but Distinct Natural Products: A 2022 study did report the natural occurrence of a related compound, (2S, 3S)-2-Amino-3-methylhexanoic acid, in several fungal species. This discovery indicates that enzymatic mechanisms for the methylation of amino acid backbones do exist in nature. However, this finding does not extend to the alpha-methylation of lysine.

Implications for Researchers

-

Synthetic Origin: Any study involving this amino acid should presuppose a synthetic origin.

-

No Natural Analogs for Comparison: When studying the effects of incorporating this amino acid into peptides, it is important to note that there are no known natural counterparts to serve as a direct biological or evolutionary reference.

-

Focus on Synthetic Biology: The creation of organisms that can produce or incorporate this compound would fall under the domain of synthetic biology, requiring the engineering of novel biosynthetic pathways.

Conclusion

Based on the current body of scientific literature, This compound is not a naturally occurring amino acid. While the possibility of its existence in an as-yet-unidentified organism cannot be entirely ruled out, there is currently no evidence to support this. Therefore, a technical guide on its natural occurrence, including quantitative data from biological samples, experimental protocols for its natural detection, and signaling pathways involving this compound, cannot be provided. The primary context for this compound remains within the realm of synthetic chemistry and its application in the design of novel peptides and proteins.

The Stereochemistry of 2,6-Diamino-2-methylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2,6-diamino-2-methylhexanoic acid, a non-proteinogenic α-methyl diamino acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles and methodologies from analogous α-methyl amino acids and diamino acids to present a robust theoretical framework and proposed experimental protocols. The guide covers the stereoisomers of 2,6-diamino-2-methylhexanoic acid, outlines a hypothetical stereoselective synthesis and chiral resolution strategy, and discusses potential analytical techniques for stereochemical characterization. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of individual stereoisomers in drug discovery and development. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.

Introduction to the Stereochemistry of 2,6-Diamino-2-methylhexanoic Acid

2,6-Diamino-2-methylhexanoic acid is a derivative of lysine containing a methyl group at the α-carbon. The introduction of this methyl group has significant stereochemical and biological implications. The presence of a chiral center at the α-carbon (C2) results in the existence of stereoisomers. The stereochemical configuration of amino acids and their analogs is crucial in determining their biological activity, as interactions with chiral biological macromolecules such as enzymes and receptors are often highly stereospecific.[1][2]

The α-methyl group can influence the conformational flexibility of the molecule and may enhance its metabolic stability by sterically hindering enzymatic degradation. Understanding and controlling the stereochemistry of 2,6-diamino-2-methylhexanoic acid is therefore a critical step in the exploration of its potential therapeutic applications.

This guide will delineate the possible stereoisomers of this compound and provide a technical framework for their synthesis, separation, and characterization.

Stereoisomers of 2,6-Diamino-2-methylhexanoic Acid

2,6-Diamino-2-methylhexanoic acid possesses a single stereocenter at the C2 position. This gives rise to two enantiomers:

-

(S)-2,6-diamino-2-methylhexanoic acid

-

(R)-2,6-diamino-2-methylhexanoic acid

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but will differ in their interaction with plane-polarized light (optical activity) and their biological activity.[1]

Hypothetical Experimental Protocols

Stereoselective Synthesis

A plausible route for the stereoselective synthesis of (S)- or (R)-2,6-diamino-2-methylhexanoic acid could involve the use of a chiral auxiliary, such as a derivative of a chiral amine, to direct the stereochemical outcome of the reaction.

Protocol for Stereoselective Synthesis of (S)-2,6-diamino-2-methylhexanoic acid:

-

Formation of a Chiral Synthon: React a suitable chiral auxiliary, for instance, (S)-1-phenylethylamine, with a protected form of 2-oxohexanedioic acid to form a chiral imine.

-

Stereoselective Alkylation: The chiral imine can then be alkylated with a methylating agent (e.g., methyl iodide). The bulky chiral auxiliary will direct the approach of the methyl group to one face of the imine, leading to the preferential formation of one diastereomer.

-

Purification of Diastereomer: The resulting diastereomeric mixture can be separated using standard chromatographic techniques (e.g., column chromatography) due to their different physical properties.

-

Hydrolysis and Deprotection: The purified diastereomer is then hydrolyzed to cleave the chiral auxiliary and deprotected to yield the enantiomerically enriched (S)-2,6-diamino-2-methylhexanoic acid.

Chiral Resolution of a Racemic Mixture

Alternatively, a racemic mixture of 2,6-diamino-2-methylhexanoic acid can be synthesized and then the enantiomers separated. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.[6][7][8]

Protocol for Chiral HPLC Resolution:

-

Derivatization (Optional but Recommended): The primary amino groups of the analyte can be derivatized, for example, with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), to improve chromatographic behavior and detection.[6]

-

Chromatographic Separation:

-

Column: A chiral stationary phase (CSP), such as one based on a polysaccharide selector (e.g., cellulose or amylose derivatives), is used.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is employed. The exact composition will need to be optimized.

-

Detection: UV detection is commonly used, especially for derivatized amino acids.

-

-

Fraction Collection and Analysis: The separated enantiomers are collected as they elute from the column. The enantiomeric purity of each fraction can be determined by re-injecting a sample onto the chiral column.

Stereochemical Characterization

The absolute configuration and enantiomeric purity of the synthesized and separated isomers can be determined using a combination of techniques.

-

Polarimetry: Measures the optical rotation of the purified enantiomers. While one enantiomer will rotate plane-polarized light in a positive (+) direction, the other will rotate it in a negative (-) direction with the same magnitude.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers in an achiral solvent are identical, diastereomers can be distinguished.[9][10][11] Derivatization with a chiral agent can convert enantiomers into diastereomers, allowing for their differentiation and quantification by NMR.

-

Mass Spectrometry (MS): Similar to NMR, MS alone cannot typically distinguish enantiomers. However, when coupled with a chiral separation technique like chiral GC or LC, it can be used for identification and quantification.[12][13][14][15]

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the stereoisomers of 2,6-diamino-2-methylhexanoic acid. This data is illustrative and based on typical values observed for similar chiral amino acids.

| Property | (S)-2,6-diamino-2-methylhexanoic acid | (R)-2,6-diamino-2-methylhexanoic acid |

| Specific Rotation ([α]D) | +15.2° (c=1, 5N HCl) | -15.2° (c=1, 5N HCl) |

| Enzyme Inhibition (IC50) | 5 µM (Hypothetical Enzyme X) | > 100 µM (Hypothetical Enzyme X) |

| Receptor Binding Affinity (Ki) | 25 nM (Hypothetical Receptor Y) | 500 nM (Hypothetical Receptor Y) |

Mandatory Visualizations

Hypothetical Stereoselective Synthesis Workflow

Caption: Hypothetical workflow for the stereoselective synthesis of (S)-2,6-diamino-2-methylhexanoic acid.

Chiral HPLC Resolution Workflow

Caption: Workflow for the chiral resolution of 2,6-diamino-2-methylhexanoic acid enantiomers by HPLC.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical signaling pathway showing stereoselective modulation by the enantiomers of 2,6-diamino-2-methylhexanoic acid.

Conclusion

The stereochemistry of 2,6-diamino-2-methylhexanoic acid is a critical aspect that will govern its biological activity and therapeutic potential. Although direct experimental data for this specific molecule is sparse, this technical guide provides a comprehensive theoretical framework and outlines plausible experimental strategies for its stereoselective synthesis, chiral resolution, and characterization based on established methodologies for analogous compounds. The provided hypothetical data and signaling pathway illustrate the importance of studying the individual stereoisomers. It is anticipated that this guide will serve as a valuable resource for researchers embarking on the investigation of this and other novel α-methyl diamino acids, facilitating further exploration into their potential roles in drug discovery and development.

References

- 1. Amino acids stereo-isomers, posses handedness, chiral molecules [biosyn.com]

- 2. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-alpha-methyl,alpha-amino acids: a new stereocontrolled synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 7. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GC-MS analysis of diaminopimelic acid stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (2S)-2,6-Diamino-2-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases has yielded no specific experimental data on the solubility and stability of (2S)-2,6-Diamino-2-methylhexanoic acid. This guide, therefore, provides a framework of established methodologies and best practices for determining these critical physicochemical properties. The included tables are templates for data presentation, and the experimental protocols are based on standard industry practices for analogous compounds.

Introduction

This compound is a non-proteinogenic amino acid that holds potential interest in various fields, including drug development, due to its unique structural features. A thorough understanding of its solubility and stability is paramount for its potential application, influencing everything from formulation and dosage form design to storage and handling. This technical guide outlines the necessary experimental framework to characterize the solubility and stability profile of this compound.

Data Presentation

The following tables are designed to provide a clear and structured summary of experimentally determined solubility and stability data for this compound.

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Purified Water | 25 ± 2 | Shake-Flask Method | ||

| Phosphate Buffered Saline (pH 7.4) | 25 ± 2 | Shake-Flask Method | ||

| 0.1 N HCl | 25 ± 2 | Shake-Flask Method | ||

| 0.1 N NaOH | 25 ± 2 | Shake-Flask Method | ||

| Ethanol | 25 ± 2 | Shake-Flask Method | ||

| Methanol | 25 ± 2 | Shake-Flask Method | ||

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | Shake-Flask Method |

Table 2: pH-Dependent Solubility Profile of this compound

| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |

| 2.0 | Citrate Buffer | 25 ± 2 | |

| 4.0 | Acetate Buffer | 25 ± 2 | |

| 6.0 | Phosphate Buffer | 25 ± 2 | |

| 7.4 | Phosphate Buffer | 25 ± 2 | |

| 8.0 | Tris Buffer | 25 ± 2 | |

| 10.0 | Carbonate-Bicarbonate Buffer | 25 ± 2 |

Table 3: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Duration | Temperature (°C) | % Recovery of Parent Compound | Major Degradants Formed | Analytical Method |

| Acid Hydrolysis (0.1 N HCl) | 24, 48, 72 hours | 60 | HPLC-UV/MS | ||

| Base Hydrolysis (0.1 N NaOH) | 24, 48, 72 hours | 60 | HPLC-UV/MS | ||

| Oxidation (3% H₂O₂) | 24, 48, 72 hours | Room Temperature | HPLC-UV/MS | ||

| Thermal Degradation (Solid State) | 1, 2, 4 weeks | 80 | HPLC-UV/MS | ||

| Photostability (ICH Q1B Option 2) | 1.2 million lux hours & 200 W h/m² | 25 | HPLC-UV/MS |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols are recommended for the characterization of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., purified water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other validated analytical method.

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid ensures that equilibrium is reached with the undissolved compound.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After the equilibration period, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.

-

Perform the experiment in triplicate for each solvent.

Stability-Indicating Assay Method (SIAM) Development and Forced Degradation Studies

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[2] Forced degradation studies are essential to develop and validate such a method.[3][4][5]

Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

Part A: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature for various time points.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for an extended period.

-

Photostability: Expose the compound (in both solid and solution form) to light as per ICH Q1B guidelines.

Part B: Method Development and Validation

-

Analyze the stressed samples using HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS). The goal is to develop a chromatographic method that separates the parent compound from all significant degradation products.

-

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Experimental workflow for solubility and stability testing.

This comprehensive approach will ensure a thorough understanding of the physicochemical properties of this compound, which is essential for its further development and application.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. biopharmaspec.com [biopharmaspec.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (2S)-2,6-Diamino-2-methylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2,6-Diamino-2-methylhexanoic acid is a synthetic amino acid analogue with potential applications in pharmaceutical development and biomedical research. As a chiral molecule with two primary amine functionalities, its accurate and sensitive detection requires specialized analytical methods. These application notes provide detailed protocols for the chiral separation and quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies described are based on established principles of amino acid analysis and have been adapted for the specific structural features of this compound.

Analytical Strategy Overview

The analytical approach for this compound involves two primary objectives: chiral separation to isolate the (2S)-enantiomer and sensitive quantification. Due to the absence of a strong chromophore in the molecule, derivatization of the primary amine groups is employed to enhance detection by fluorescence or mass spectrometry. A logical workflow for the analysis is presented below.

Figure 1: General experimental workflow for the analysis of this compound.

Chiral Separation and Quantification by HPLC-MS/MS

This protocol details a method for the simultaneous chiral separation and quantification of this compound using a chiral stationary phase and tandem mass spectrometry.

Experimental Protocol

1. Sample Preparation

-

For Plasma Samples:

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of derivatization buffer.

-

-

For Tissue Homogenates:

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).

-

Perform protein precipitation as described for plasma samples.

-

2. Pre-column Derivatization with o-Phthalaldehyde (OPA)

-

Prepare the OPA derivatization reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid.

-

To the reconstituted sample (100 µL), add 50 µL of the OPA reagent.

-

Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature.

-

Inject a suitable volume (e.g., 5-10 µL) into the HPLC system.

3. HPLC-MS/MS Conditions

-

HPLC System: A UHPLC system capable of binary gradient elution.

-

Column: A chiral stationary phase column suitable for amino acid enantiomer separation (e.g., Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 18.0 | 5 |

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the derivatized standard of this compound. A hypothetical transition would involve the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed analytical method, based on typical performance for similar amino acid analyses.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 2.5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

Table 2: Accuracy and Precision

| Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |

| 20 | 98.5 | 4.2 |

| 200 | 101.2 | 2.8 |

| 800 | 99.3 | 3.5 |

Table 3: Recovery

| Matrix | Recovery (%) |

| Plasma | 92.8 |

| Brain Tissue Homogenate | 88.5 |

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, GC-MS can be a viable alternative. This method requires derivatization to increase the volatility of the analyte.

Experimental Protocol

1. Sample Preparation

-

Follow the same extraction procedure as for the HPLC-MS/MS method to obtain the dried extract.

2. Derivatization

-

Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile to the dried extract.

-

Seal the vial and heat at 80°C for 60 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Conditions

-

GC System: A gas chromatograph with a split/splitless injector.

-

Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical relationship between the analytical steps.

Figure 2: Logical flow of the analytical process.

Conclusion

The presented methods provide robust and sensitive approaches for the analytical detection of this compound. The choice between HPLC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. The HPLC-MS/MS method is generally preferred for its high specificity and applicability to complex biological matrices, especially when chiral separation is required. Proper method validation is crucial before implementation for routine analysis.

Application Notes and Protocols for the Quantification of 2,6-diamino-2-methylhexanoic Acid in Biological Samples

Introduction

2,6-diamino-2-methylhexanoic acid, also known as α-methyl-lysine, is a synthetic amino acid analog of lysine. Its incorporation into peptides can confer resistance to enzymatic degradation, making it a compound of interest in drug development and peptide chemistry. Accurate quantification of this non-proteinogenic amino acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides a detailed protocol for the quantification of 2,6-diamino-2-methylhexanoic acid in biological samples, such as plasma and serum, using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). This method is tailored for the analysis of polar molecules and offers high selectivity and sensitivity for accurate quantification.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described HILIC-LC-MS/MS method for the quantification of 2,6-diamino-2-methylhexanoic acid.

Table 1: Method Performance Characteristics

| Parameter | Value |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Linearity Range | 15 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Inter-assay Precision (%CV) | < 15% |

| Intra-assay Precision (%CV) | < 10% |

| Recovery | 85 - 110% |

Table 2: Mass Spectrometry Parameters for 2,6-diamino-2-methylhexanoic acid

| Parameter | Value |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | [To be determined empirically] |

| Product Ion 2 (m/z) | [To be determined empirically] |

| Collision Energy (eV) | [To be optimized] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the removal of proteins from plasma or serum samples, which can interfere with the analysis.

Materials:

-

Biological sample (plasma or serum)

-

Internal Standard (IS) solution (e.g., stable isotope-labeled 2,6-diamino-2-methylhexanoic acid)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw frozen biological samples on ice.

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution to each sample.

-